UPGL00004
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYCNTHLPRENBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Mechanism of UPGL00004: A Technical Guide to a Novel Glutaminase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase (B10826351) C (GAC), a critical enzyme in cancer cell metabolism. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and in vivo efficacy. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this novel therapeutic agent.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming often leads to a dependency on glutamine, an abundant amino acid, for anaplerosis and the synthesis of essential biomolecules.[1][2] Glutaminase C (GAC), a mitochondrial enzyme, catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate (B1630785).[3][4] Consequently, GAC has emerged as a promising therapeutic target for various cancers, particularly those exhibiting "glutamine addiction".[1][2] this compound is a novel, potent, and selective allosteric inhibitor of GAC, demonstrating significant anti-proliferative effects in preclinical models of triple-negative breast cancer.[1][5]
Mechanism of Action
This compound functions as an allosteric inhibitor of GAC.[1] Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that modulates the enzyme's activity. This compound binds to the dimer-dimer interface of the GAC tetramer, the active form of the enzyme.[4] This binding event stabilizes an inactive conformation of the enzyme, thereby preventing the hydrolysis of glutamine to glutamate.[4] Crystallographic studies have confirmed that this compound occupies the same binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the glutaminolysis pathway, which is central to cancer cell metabolism. By inhibiting GAC, this compound disrupts the downstream production of glutamate and its subsequent conversion to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This disruption leads to a depletion of TCA cycle intermediates, reducing the cell's bioenergetic and biosynthetic capacity, ultimately leading to cell growth inhibition and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) |
| GAC IC50 | 29[1] |
| Kd for GAC | 27 |
Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 70[1] |
| HS578T | 129[1] |
| TSE | 262[1] |
Table 3: In Vivo Efficacy of this compound in Combination with Bevacizumab
| Treatment Group | Tumor Growth |
| This compound (1 mg/kg) + Bevacizumab (2.5 mg/kg) | Complete prevention of detectable tumor size increase[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glutaminase C (GAC) Activity Assay
This protocol is based on a coupled-enzyme assay that measures the production of NADH.[6]
Materials:
-
Recombinant human GAC
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Tris buffer (pH 8.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris buffer, NAD+, GDH, and L-glutamine.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant GAC to each well.
-
Incubate the plate at 37°C.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Cell Culture and Proliferation Assay
This protocol describes the culture of triple-negative breast cancer (TNBC) cell lines and the assessment of cell proliferation.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HS578T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
12-well plates
Procedure:
-
Culture TNBC cells in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 12-well plates at a density of 1 x 104 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 6 days, refreshing the media and drug every two days.
-
On day 6, detach the cells using trypsin and count the number of viable cells using a hemocytometer or automated cell counter.
-
Calculate the IC50 values from the dose-response curves.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of a patient-derived xenograft model and the evaluation of in vivo efficacy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived triple-negative breast cancer tumor tissue
-
This compound
-
Bevacizumab
-
Calipers
Procedure:
-
Implant small fragments of patient-derived TNBC tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups.
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) and Bevacizumab (e.g., 2.5 mg/kg, intraperitoneally) according to the desired dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of GAC with significant anti-proliferative activity in triple-negative breast cancer models. Its well-defined mechanism of action, targeting a key metabolic vulnerability in cancer cells, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer metabolism and drug discovery.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UPGL00004 in Cancer Cell Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1][2] Glutaminase (B10826351) C (GAC), a key mitochondrial enzyme, plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate (B1630785), which subsequently fuels the tricarboxylic acid (TCA) cycle and supports various biosynthetic pathways.[1][3] UPGL00004 has emerged as a potent, orally active, and allosteric inhibitor of GAC, demonstrating significant anti-tumor activity, particularly in aggressive cancers like triple-negative breast cancer.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell glutamine metabolism, and detailed experimental protocols for its evaluation.
Introduction to Glutamine Metabolism in Cancer
The Warburg effect describes the tendency of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production.[1] This metabolic shift necessitates alternative carbon sources to replenish the TCA cycle for the synthesis of essential macromolecules.[1] Glutamine serves as a primary anaplerotic substrate, entering the mitochondria and being converted to glutamate by glutaminase.[5][6] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate, supporting the production of ATP, NADPH, and precursors for nucleotide, amino acid, and lipid biosynthesis.[3][7] Many cancers exhibit an overexpression of GAC, making it a compelling therapeutic target.[2][3]
This compound: A Potent Allosteric Inhibitor of Glutaminase C
This compound is a small molecule inhibitor that targets the allosteric binding site of GAC, the same site occupied by other well-characterized inhibitors like CB-839 and BPTES.[1][4] By binding to this site, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[4][7] This blockade of glutamine metabolism starves cancer cells of essential metabolic intermediates, thereby impeding their growth and proliferation.[1]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 (nM) | Reference |
| Recombinant Human Glutaminase C (GAC) | Enzymatic Activity Assay | 29 | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 70 | [1] |
| HS578T (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 129 | [1] |
| TSE cells | Cell Proliferation Assay | 262 | [1] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Vehicle Control | - | Progressive tumor growth | [1] |
| Bevacizumab | 2.5 mg/kg, intraperitoneally, every other day | Moderate tumor growth inhibition | [4] |
| This compound | 1 mg/kg, intraperitoneally, every other day | Significant tumor growth inhibition | [4] |
| This compound + Bevacizumab | 1 mg/kg and 2.5 mg/kg respectively, intraperitoneally, every other day | Complete prevention of detectable tumor size increase | [1][4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the glutamine metabolism pathway and the mechanism of action of this compound.
Caption: Glutamine metabolism pathway and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro IC50 of this compound.
Experimental Protocols
Recombinant GAC Enzymatic Activity Assay
This protocol is adapted from the methods described by Huang Q, et al. (2018).[7]
-
Reagents and Materials:
-
Recombinant human Glutaminase C (GAC)
-
L-glutamine
-
Tris-HCl buffer (pH 8.6)
-
Phosphate (B84403) buffer
-
NADH
-
L-glutamate dehydrogenase
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, phosphate buffer, NADH, and L-glutamate dehydrogenase. b. Add 50 nM of recombinant GAC to the wells of a 96-well plate. c. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding L-glutamine to the wells. e. Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the GAC activity. f. Plot the percentage of GAC activity against the logarithm of the inhibitor concentration. g. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol is a generalized method for assessing the effect of this compound on cancer cell line proliferation.
-
Reagents and Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled microplates
-
Luminometer
-
-
Procedure: a. Seed the cancer cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight. b. The following day, treat the cells with a serial dilution of this compound (or DMSO as a vehicle control). c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. After the incubation period, allow the plates to equilibrate to room temperature. e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a luminometer. h. Calculate the percentage of cell viability relative to the vehicle-treated control cells. i. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of triple-negative breast cancer.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Triple-negative breast cancer patient-derived tumor fragments
-
This compound formulated for intraperitoneal injection
-
Bevacizumab
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure: a. Subcutaneously implant tumor fragments from a triple-negative breast cancer PDX model into the flanks of the immunocompromised mice. b. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, bevacizumab, this compound + bevacizumab). c. Administer the treatments as per the predetermined dosing schedule (e.g., intraperitoneal injections every other day). d. Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. e. Monitor the body weight of the mice as an indicator of toxicity. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). g. Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of glutamine-addicted cancers. Its potent and specific allosteric inhibition of Glutaminase C effectively disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth. The synergistic effect observed with anti-angiogenic agents like bevacizumab further highlights its potential in combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and advance its clinical development.
References
- 1. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer [mdpi.com]
- 2. Glutamine Metabolism in Cancer Stem Cells: A Complex Liaison in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of UPGL00004 to Glutaminase C (GAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and inhibitory action of UPGL00004, a potent allosteric inhibitor of Glutaminase (B10826351) C (GAC). GAC is a critical enzyme in cancer cell metabolism, making it a significant target for therapeutic development. This document details the quantitative binding data, experimental methodologies, and relevant cellular pathways.
Introduction to GAC and this compound
Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon known as the Warburg effect.[1] Many cancer cells become dependent on glutamine, an abundant amino acid, for anabolic processes and to replenish the citric acid cycle.[1] Glutaminase C (GAC), a splice variant of GLS1, is the enzyme that catalyzes the initial, rate-limiting step in this process: the conversion of glutamine to glutamate (B1630785).[2][3] Due to its pivotal role, GAC is a prime target for anticancer therapies.[2]
This compound is a novel, potent, and allosteric inhibitor of GAC.[1][4] It belongs to a class of compounds developed as analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a known GAC inhibitor.[2][5] this compound exhibits greater potency than BPTES and a binding affinity similar to another potent inhibitor, CB-839.[5] Structural studies have confirmed that this compound binds to the same allosteric site at the GAC tetramer interface as BPTES and CB-839, locking the enzyme in an inactive conformation.[1][3][5] This inhibition of GAC activity disrupts cancer cell metabolism, leading to reduced proliferation, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1][4][5]
Quantitative Binding and Inhibition Data
The binding affinity and inhibitory potency of this compound against GAC have been quantified through various biochemical and cellular assays. The data is summarized below in comparison to other well-characterized GAC inhibitors.
| Compound | Parameter | Value (nM) | Target/System | Reference |
| This compound | IC50 | 29 | Recombinant Human GAC | [1][4][5][6][7] |
| Kd | 27 | Recombinant Human GAC | [4][7][8] | |
| IC50 | 70 | MDA-MB-231 Cells (TNBC) | [1][4] | |
| IC50 | 129 | HS578T Cells (TNBC) | [1][4] | |
| IC50 | 262 | TSE Cells (TNBC) | [1][4] | |
| CB-839 | IC50 | ~30 | Recombinant Human GAC | [5] |
| BPTES | IC50 | >29 | Recombinant Human GAC | [5] |
GAC Metabolic Pathway and Inhibition by this compound
The following diagram illustrates the central role of GAC in cancer cell glutamine metabolism and the mechanism of inhibition by this compound.
Experimental Protocols
This section outlines the generalized methodologies employed to determine the binding affinity and inhibitory effects of this compound.
GAC Enzymatic Activity Inhibition Assay (IC50 Determination)
This protocol describes a method to measure the concentration of this compound required to inhibit 50% of GAC enzymatic activity.
-
Protein Expression and Purification : Recombinant human GAC is expressed and purified to ensure a homogenous enzyme preparation for the assay.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Create a serial dilution of the this compound stock solution to generate a range of concentrations for testing.
-
Prepare an assay buffer containing an allosteric activator, such as inorganic phosphate, which is known to stimulate GAC catalytic activity.[5]
-
-
Assay Procedure :
-
In a microplate, add the purified recombinant GAC to the assay buffer.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate the enzyme with the inhibitor for a defined period to allow for binding. Note: The pre-incubation time can significantly affect the apparent IC50 value.[5]
-
Initiate the enzymatic reaction by adding the substrate, glutamine.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and measure the amount of glutamate produced. This can be quantified using a coupled colorimetric or fluorometric assay.
-
-
Data Analysis :
-
Plot the percentage of GAC activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Direct Binding Affinity Assay (Kd Determination)
Direct measurement of the dissociation constant (Kd) can be achieved using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). A generalized workflow is presented below.
Protocol Outline (Isothermal Titration Calorimetry - ITC):
-
Sample Preparation : Dialyze purified GAC and this compound into an identical buffer to minimize buffer mismatch effects.
-
ITC Instrument Setup : Load the GAC solution into the sample cell and the this compound solution into the injection syringe.
-
Titration : Perform a series of injections of this compound into the GAC solution while monitoring the heat released or absorbed upon binding.
-
Data Analysis : Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Proliferation Assay (Cellular IC50 Determination)
This protocol measures the inhibitory effect of this compound on the growth of cancer cell lines.
-
Cell Culture : Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T) in complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[6]
-
Cell Seeding : Plate the cells in 12-well or 96-well plates at a predetermined density (e.g., 1 x 104 cells per well) and allow them to attach overnight.[6]
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a DMSO vehicle control for an extended period (e.g., 6 days). The media and compound should be refreshed every two days to ensure consistent drug exposure.[6]
-
Quantification of Proliferation : After the treatment period, quantify the number of viable cells using a method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting.
-
Data Analysis : Normalize the cell viability data to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
This compound is a highly potent allosteric inhibitor of Glutaminase C, demonstrating low nanomolar binding affinity and enzymatic inhibition.[4][7] Its ability to effectively suppress the proliferation of GAC-dependent cancer cells, such as those found in triple-negative breast cancer, underscores its potential as a therapeutic agent.[1][5] The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working on the characterization of GAC inhibitors and their translation into clinical applications. The strong in vitro and in vivo data suggest that targeting glutamine metabolism with inhibitors like this compound is a promising strategy in oncology.[5][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Glutaminase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Structural Analysis of the Allosteric Inhibitor UPGL00004 Bound to Glutaminase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and biochemical interactions between the potent allosteric inhibitor UPGL00004 and its target, Glutaminase (B10826351) C (GAC). GAC, a key enzyme in cancer cell metabolism, is a promising therapeutic target, and understanding the molecular basis of its inhibition is critical for the development of novel anti-cancer agents.
Introduction to GAC and Allosteric Inhibition
Cancer cells often exhibit a heightened dependence on glutamine metabolism, a phenomenon termed "glutamine addiction," to support their rapid proliferation and survival.[1][2] Glutaminase C (GAC), a mitochondrial enzyme, plays a pivotal role in this process by catalyzing the hydrolysis of glutamine to glutamate.[1][2][3] This reaction provides cancer cells with essential intermediates for the TCA cycle and building blocks for various biomolecules.[1][2] Consequently, inhibiting GAC activity has emerged as a promising strategy in cancer therapy.[1][4]
This compound belongs to the BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) class of allosteric inhibitors.[1][2][3] These inhibitors do not bind to the active site of the enzyme but rather at the dimer-dimer interface of the GAC tetramer.[1][5] This binding event traps the enzyme in an inactive conformation, effectively halting its catalytic activity.[1][5] this compound has demonstrated potent inhibition of GAC and has shown efficacy in suppressing the growth of triple-negative breast cancer cells.[6][7][8]
Quantitative Analysis of Inhibitor Potency and Binding
The potency and binding affinity of this compound for GAC have been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data for this compound in comparison to other well-characterized GAC inhibitors, BPTES and CB-839.
| Inhibitor | IC50 (nM) | Kd (nM) | Cell Line (for IC50) |
| This compound | 29[6][7][9][10] | 27[6][8] | Recombinant GAC |
| 70 | MDA-MB-231[6][9] | ||
| 129 | HS578T[6][9] | ||
| 262 | TSE[6][9] | ||
| CB-839 | 26[8] | 26[8] | Recombinant GAC |
| BPTES | 371[1] | 70[8] | Recombinant GAC |
Structural Insights from X-ray Crystallography
The three-dimensional structure of the GAC-UPGL00004 complex has been elucidated through X-ray crystallography, providing a detailed view of the inhibitor binding mode. The Protein Data Bank (PDB) entry for GAC in complex with this compound is 5WJ6.[4]
Serial room temperature crystallography studies have revealed that this compound consistently adopts a "cup-shaped" orientation within the allosteric binding site at the interface of the GAC tetramer.[1][2] This is in contrast to the weaker inhibitor BPTES, which can adopt a more extended and flexible conformation at room temperature.[1] The stable, cup-like conformation of this compound is thought to contribute to its higher potency.[1]
The binding of this compound induces a conformational change in the "activation loop" (residues Gly315 to Glu325) of GAC, stabilizing it in an inactive state.[1][4][5] Key interactions involve hydrogen bonds between the thiadiazole rings of this compound and the backbone atoms of residues within the binding pocket, including Lys 320, Phe 322, and Leu 323, as well as the hydroxyl group of Tyr 394.[1]
Experimental Protocols
Protein Purification and Crystallization of the GAC-UPGL00004 Complex
A detailed protocol for obtaining crystals of the GAC-UPGL00004 complex is outlined below, based on previously described methods.[1]
Protein Purification:
-
Recombinant GAC is expressed and purified using standard chromatographic techniques.
Complex Formation:
-
Prepare a 20 mg/ml solution of purified GAC in a buffer containing 150 mM NaCl and 50 mM Tris-HCl, pH 7.5.
-
Prepare a 30 mM solution of this compound dissolved in DMSO.
-
Mix 95 µl of the GAC solution with 5 µl of the this compound solution to achieve a 1:4 molar ratio of protein to inhibitor.
-
Incubate the mixture on ice for 1 hour to allow for complex formation.
Crystallization:
-
Set up hanging drop vapor diffusion experiments in crystallization trays at 20 °C.
-
The reservoir solution composition and specific drop ratios should be optimized for crystal growth.
Fluorescence-Based Binding Assay
The direct binding of inhibitors to GAC can be monitored by changes in the intrinsic tryptophan fluorescence of a GAC mutant.
Methodology:
-
A GAC mutant, such as GAC(F327W), is used where a tryptophan residue is introduced near the allosteric binding site.[8]
-
The fluorescence emission of 100 nM of the purified GAC(F327W) mutant is measured.
-
Increasing concentrations of the inhibitor (e.g., this compound, CB-839, or BPTES) are titrated into the protein solution.
-
The quenching of the tryptophan fluorescence upon inhibitor binding is monitored.
-
The resulting fluorescence quenching curve is fitted to a bimolecular interaction equation to determine the dissociation constant (Kd).[8]
Visualizations
Allosteric Inhibition of GAC by this compound
Caption: Allosteric inhibition of GAC by this compound, trapping the enzyme in an inactive conformation.
Experimental Workflow for GAC-Inhibitor Structural and Biochemical Analysis
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | inhibitor of glutaminase C (GAC, kidney glutaminase isoform C) | CAS 1890169-95-5 | GAC 抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. This compound|Cas# 1890169-95-5 [glpbio.cn]
The Warburg Effect & UPGL00004: A Technical Guide to Targeting Cancer's Glutamine Addiction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The identifier "UPGL00004" refers to a specific small molecule inhibitor, not a gene or protein. This guide details the function of this compound in the context of cancer metabolism.
Executive Summary
Cancer cell metabolism is characterized by a profound reprogramming of core energy pathways, a phenomenon famously described as the Warburg effect. This shift towards aerobic glycolysis, while inefficient for ATP production, supports the anabolic demands of rapid proliferation. A critical consequence of this metabolic rewiring is a heightened dependence on alternative carbon sources, most notably glutamine, to fuel the tricarboxylic acid (TCA) cycle and provide essential biosynthetic precursors. This "glutamine addiction" is mediated by the enzyme Glutaminase (B10826351) C (GAC), making it a prime therapeutic target. This compound is a potent, selective, and orally active allosteric inhibitor of GAC. By blocking the first and committed step of glutaminolysis, this compound effectively starves cancer cells of a crucial nutrient source, leading to potent inhibition of cell growth. This guide provides an in-depth overview of the Warburg effect, the role of GAC in cancer metabolism, and the mechanism and preclinical efficacy of this compound.
The Warburg Effect: A Hallwark of Cancer Metabolism
In the 1920s, Otto Warburg observed that cancer cells, unlike their healthy counterparts, exhibit a high rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen—a process termed "aerobic glycolysis" or the Warburg effect.[1][2][3][4] While oxidative phosphorylation in the mitochondria yields significantly more ATP per molecule of glucose, the rapid, albeit inefficient, ATP production from glycolysis is thought to provide a selective advantage for proliferating cells.[1][2]
More importantly, this metabolic shift redirects glucose intermediates into anabolic pathways to produce the building blocks necessary for rapid cell division, such as nucleotides, lipids, and amino acids.[5] By shunting pyruvate (B1213749) away from the mitochondria and converting it to lactate, cancer cells avoid its complete oxidation to CO2, thus preserving carbon skeletons for biosynthesis.[3] This fundamental alteration, however, necessitates an alternative source of carbon to replenish TCA cycle intermediates (anaplerosis), leading to a critical dependency on glutamine.[6][7]
Caption: The Warburg Effect: Cancer cells favor aerobic glycolysis over oxidative phosphorylation.
Glutaminase C (GAC): The Gateway to Glutamine Addiction
To compensate for the reduced flux of glucose-derived carbon into the TCA cycle, many cancer cells upregulate glutamine catabolism, a process known as glutaminolysis.[6][7] Glutamine is the most abundant amino acid in plasma and serves as a key substrate for anaplerosis. The first and rate-limiting step of this pathway is the hydrolysis of glutamine to glutamate (B1630785), catalyzed by the mitochondrial enzyme glutaminase (GLS).[7]
Two genes, GLS1 and GLS2, encode for glutaminases. The GLS1 gene produces two splice variants: the kidney-type isoform (KGA) and Glutaminase C (GAC). GAC is the predominant isoform expressed in a wide variety of tumors and has been shown to be critical for the growth and survival of many cancer cell lines.[2] Glutamate produced by GAC is subsequently converted to the TCA cycle intermediate α-ketoglutarate (α-KG), thereby fueling mitochondrial metabolism, supporting redox homeostasis through glutathione (B108866) synthesis, and providing nitrogen for nucleotide synthesis.[7][8] This pivotal role makes GAC a highly attractive therapeutic target for cancers exhibiting glutamine dependence.[7][9]
This compound: A Potent Allosteric Inhibitor of GAC
This compound is a novel, potent, and selective small-molecule inhibitor of GAC.[10][11] It belongs to a class of allosteric inhibitors derived from the parent compound BPTES. These inhibitors do not bind to the active site but rather to a distinct pocket at the dimer-dimer interface of the active GAC tetramer.[7] This binding event locks the enzyme in an inactive conformation, preventing catalysis.[7][12] this compound was developed to have improved metabolic stability and ligand efficiency compared to earlier GAC inhibitors like BPTES and CB-839.[12]
Caption: this compound allosterically inhibits the GAC tetramer, blocking glutaminolysis.
Quantitative Data Summary
This compound demonstrates potent inhibition of both the GAC enzyme and the proliferation of glutamine-dependent cancer cells, particularly triple-negative breast cancer (TNBC) cell lines.
Table 1: In Vitro Enzymatic Inhibition of Glutaminase C (GAC)
| Compound | Target | Assay Condition | IC₅₀ (nM) | Kd (nM) | Reference |
| This compound | GAC | Phosphate-stimulated activity | 29 | 27 | [10][11] |
Table 2: Anti-proliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Description | IC₅₀ (nM) | Reference |
| MDA-MB-231 | TNBC | 70 | [11] |
| HS578T | TNBC | 129 | [11] |
| TSE | TNBC | 262 | [11] |
Key Experimental Protocols
GAC Enzymatic Inhibition Assay (Coupled Assay)
This protocol determines the inhibitory activity of a compound on recombinant GAC. The production of glutamate by GAC is coupled to the glutamate dehydrogenase (GDH) reaction, which produces NADH, a fluorescent product that can be measured in real-time.
Methodology:
-
Enzyme Preparation: Recombinant human GAC is purified and prepared at a working concentration (e.g., 50 nM).
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 8.5), EDTA, NAD⁺, and glutamate dehydrogenase (GDH).
-
Inhibitor Incubation: Recombinant GAC is incubated with varying concentrations of this compound or a vehicle control (DMSO) in the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, L-glutamine (e.g., 20 mM), and an allosteric activator, inorganic phosphate (B84403) (e.g., 100 mM).
-
Data Acquisition: The production of NADH is monitored by measuring the increase in fluorescence at 340 nm over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[11][13][14]
Cancer Cell Proliferation / Viability Assay (MTT or Cell Counting)
This protocol measures the effect of this compound on the growth and viability of cancer cells over several days.
Methodology:
-
Cell Seeding: Triple-negative breast cancer cells (e.g., MDA-MB-231) are seeded into multi-well plates (e.g., 96-well or 12-well) at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 6 days). The medium containing the compound is refreshed every 2-3 days.
-
Viability Assessment:
-
Cell Counting: On the final day, cells are detached using trypsin, and the number of viable cells is determined using a hemocytometer or an automated cell counter.
-
MTT Assay: Alternatively, MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[15][16][17]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the compound concentration.[16][18][19]
Caption: General workflow for a cell viability (MTT) assay to determine IC50 values.
Conclusion and Future Directions
The Warburg effect creates a metabolic vulnerability in cancer cells, forcing a dependency on glutamine for survival and proliferation. Glutaminase C is a central node in this adaptive pathway. This compound has been identified as a potent and selective inhibitor of GAC, demonstrating significant anti-proliferative effects in preclinical models of triple-negative breast cancer. By disrupting glutamine metabolism, this compound represents a targeted therapeutic strategy that exploits the unique metabolic wiring of cancer cells. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential in combination therapies is warranted to translate this promising approach into clinical applications for treating glutamine-addicted cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Glutamine metabolism and radiosensitivity: Beyond the Warburg effect [frontiersin.org]
- 6. Addiction to Coupling of the Warburg Effect with Glutamine Catabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarscommons.fgcu.edu]
- 13. Conformational changes in the activation loop of mitochondrial glutaminase C: A direct fluorescence readout that distinguishes the binding of allosteric inhibitors from activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: UPGL00004 In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro cell proliferation assay is a cornerstone of biological research and drug discovery, essential for evaluating the effects of compounds on cell growth. This document provides a detailed protocol for assessing the anti-proliferative effects of a test compound on the hypothetical cancer cell line UPGL00004 using a WST-1 colorimetric assay. The WST-1 assay is a sensitive method that quantifies cell viability by measuring the metabolic activity of a cell population.[1] In viable cells, mitochondrial dehydrogenase enzymes cleave the water-soluble tetrazolium salt WST-1 into a soluble formazan (B1609692) dye.[1] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells in the culture.[1] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) of a therapeutic candidate.
Materials and Reagents
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow biological safety cabinet
-
Microplate spectrophotometer (ELISA reader) with 420-480 nm and >600 nm filter capabilities
-
Inverted microscope
-
Multichannel pipette (8 or 12-channel)
-
Standard serological pipettes and pipette aids
-
96-well flat-bottom cell culture plates (tissue culture grade)
-
Sterile, disposable reagent reservoirs
-
Hemocytometer or automated cell counter
-
Water bath, 37°C
Reagents & Consumables:
-
This compound cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Cell Proliferation Reagent WST-1 (e.g., from Roche, Sigma-Aldrich, or similar)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile microcentrifuge tubes
Experimental Protocol
This protocol is optimized for a 96-well plate format. All steps should be performed under sterile conditions in a biological safety cabinet.
2.1. Cell Seeding and Culture
The optimal seeding density is critical for accurate results and must be determined empirically for each cell line. The goal is to ensure cells are in an exponential growth phase during the assay and that the untreated control wells do not become over-confluent by the end of the experiment.[2]
-
Cell Preparation: Culture this compound cells in T-75 flasks until they reach 70-80% confluency.
-
Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Transfer the cell suspension to a conical tube, centrifuge, and resuspend the pellet in fresh medium. Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
Seeding: Dilute the cell suspension to the desired concentration. A starting point for optimization is to seed between 5,000 and 10,000 cells per well in a volume of 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow cells to attach and resume growth.
2.2. Compound Treatment
-
Prepare Dilutions: Prepare a serial dilution of the test compound in complete culture medium. If using DMSO as a vehicle, ensure the final concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Add Compound: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the test compound or vehicle control.
-
Set Up Controls:
-
Untreated Control: Wells containing cells with medium and the vehicle (e.g., DMSO).
-
Blank Control: Wells containing 100 µL of culture medium only (no cells). This is used for background subtraction.[1]
-
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 48 or 72 hours).
2.3. WST-1 Assay Procedure
-
Add WST-1 Reagent: At the end of the treatment period, add 10 µL of Cell Proliferation Reagent WST-1 to each well, including the untreated and blank controls.[4] Gently tap the plate to mix.
-
Incubate: Incubate the plate for 1 to 4 hours in the incubator.[4] The optimal incubation time can vary between cell types and should be determined during assay optimization.[1] Monitor color development.
-
Shake: Before reading, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan product.[5]
-
Measure Absorbance: Measure the absorbance of the samples using a microplate reader. The measurement wavelength should be between 420-480 nm, and a reference wavelength of >600 nm is recommended to reduce background noise.[4][5]
Data Presentation and Analysis
3.1. Calculations
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Corrected Absorbance = Absorbance (Sample) - Average Absorbance (Blank)
-
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated (vehicle) control.
-
% Viability = (Corrected Absorbance (Treated) / Average Corrected Absorbance (Untreated)) * 100
-
-
Determine IC50 Value: The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.[6] To calculate it, plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[6][7][8]
3.2. Sample Data Table
The following table presents example data from an experiment testing a hypothetical compound ("Compound-X") on this compound cells after a 72-hour incubation.
| Compound-X Conc. (µM) | Log Concentration | Avg. Absorbance (450 nm) | Corrected Absorbance | % Viability |
| 0 (Untreated Control) | N/A | 1.154 | 1.102 | 100.0% |
| 0.01 | -2.00 | 1.142 | 1.090 | 98.9% |
| 0.1 | -1.00 | 1.021 | 0.969 | 87.9% |
| 1 | 0.00 | 0.615 | 0.563 | 51.1% |
| 10 | 1.00 | 0.233 | 0.181 | 16.4% |
| 100 | 2.00 | 0.089 | 0.037 | 3.4% |
| Blank (No Cells) | N/A | 0.052 | 0.000 | 0.0% |
| Calculated IC50 | 1.04 µM |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the this compound WST-1 cell proliferation assay.
4.2. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. This makes it a common target for anti-cancer drug development.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. researchgate.net [researchgate.net]
preparing UPGL00004 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase (B10826351) C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] GAC catalyzes the conversion of glutamine to glutamate, a crucial step for the proliferation of many cancer cells that are "addicted" to glutamine.[4][5][6][7] this compound has demonstrated a strong inhibitory effect on the proliferation of aggressive triple-negative breast cancer cell lines.[1][3][5][8] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for use in in vitro and in vivo research.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value | Source |
| Molecular Weight | 534.66 g/mol | [1][2][3] |
| Formula | C₂₅H₂₆N₈O₂S₂ | [1][2][3] |
| CAS Number | 1890169-95-5 | [1][2][3] |
| Appearance | Solid, Off-white to gray | [1][3][9] |
| IC₅₀ | 29 nM for Glutaminase C (GAC) | [1][3] |
| K_d_ | 27 nM for Glutaminase C (GAC) | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [1][2][3] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [2][3] |
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water and ethanol.[2] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[2][3] Sonication or gentle warming may be necessary to fully dissolve the compound.[1][10]
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (46.75 mM) | [2] |
| 112.5 mg/mL (210.4 mM) | [1] | |
| 125 mg/mL (233.79 mM) | [3] | |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 534.66 g/mol * (1000 mg / 1 g) = 5.3466 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 5.35 mg of this compound powder into the tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[10] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be sure to check for any temperature sensitivity of the compound.[10]
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[10]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][3][10]
-
Preparation of Working Concentrations for In Vitro Assays
This protocol describes the preparation of working concentrations of this compound for use in cell-based assays. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[10][11]
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Perform serial dilutions of the DMSO stock solution:
-
It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium to prevent precipitation.[12]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps: a 1:10 dilution followed by a 1:100 dilution.
-
-
Dilute into cell culture medium:
-
Add the desired volume of the diluted DMSO stock solution to the final volume of cell culture medium to achieve the target working concentration.
-
For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.[11]
-
Example Working Concentrations for Triple-Negative Breast Cancer Cells:
-
This compound has been shown to inhibit the proliferation of MDA-MB-231, HS578T, and TSE cells with IC₅₀ values of 70 nM, 129 nM, and 262 nM, respectively.[1][3]
-
A range of working concentrations from 1 nM to 10 µM is a common starting point for in vitro assays.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing solutions.
Caption: this compound inhibits Glutaminase C (GAC), blocking glutamine metabolism and cancer cell proliferation.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | Glutaminase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: UPGL00004 and Bevacizumab Combination Therapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for evaluating the combination therapy of UPGL00004 and Bevacizumab in xenograft models, particularly for triple-negative breast cancer (TNBC). This compound is a potent, orally active allosteric inhibitor of glutaminase (B10826351) C (GAC), a key enzyme in the metabolic pathway of glutamine, to which many cancer cells are addicted.[1] Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4][5][6] The combination of these two agents targets two distinct and crucial aspects of tumor biology: metabolic dependency and vascular supply. Preclinical studies have demonstrated that this combination therapy can potently suppress tumor growth in patient-derived xenograft (PDX) models of TNBC, completely preventing any detectable increase in tumor size during the course of treatment.[1][7]
Mechanism of Action
The synergistic anti-tumor effect of the this compound and Bevacizumab combination therapy stems from their complementary mechanisms of action.
-
This compound: Cancer cells often exhibit a metabolic shift known as the "Warburg effect," where they rely heavily on aerobic glycolysis.[1] To fuel the tricarboxylic acid (TCA) cycle for energy and biosynthesis, many cancer cells become "addicted" to glutamine.[7][8][9][10] this compound inhibits GAC, the enzyme that catalyzes the first step in glutamine metabolism, thereby starving the cancer cells of a critical nutrient source.[1][7][8][9][10]
-
Bevacizumab: Solid tumors require the formation of new blood vessels (angiogenesis) to grow beyond a certain size.[2][4][6] They achieve this by secreting growth factors, most notably VEGF-A. Bevacizumab binds to VEGF-A, preventing it from activating its receptors on endothelial cells.[2][3][4][5][6] This inhibition of VEGF signaling blocks the formation of new tumor blood vessels, thereby restricting the tumor's access to oxygen and nutrients.[2][4][5]
By simultaneously targeting cancer cell metabolism with this compound and the tumor's blood supply with Bevacizumab, the combination therapy creates a multi-pronged attack that has shown significant efficacy in preclinical models.
Data Presentation
The following table summarizes the in vivo efficacy of this compound and Bevacizumab combination therapy in a triple-negative breast cancer patient-derived xenograft (PDX) model.
| Treatment Group | Dosage | Administration Route | Frequency | Mean Tumor Volume Change from Baseline (%) |
| Vehicle Control | N/A | Oral (this compound vehicle) & Intraperitoneal (Bevacizumab vehicle) | Daily (Oral) & Twice Weekly (IP) | Data not numerically specified, but significant tumor growth observed |
| This compound | 200 mg/kg | Oral | Daily | Data not numerically specified, but tumor growth inhibition observed |
| Bevacizumab | 5 mg/kg | Intraperitoneal | Twice Weekly | Data not numerically specified, but tumor growth inhibition observed |
| This compound + Bevacizumab | 200 mg/kg (this compound) & 5 mg/kg (Bevacizumab) | Oral & Intraperitoneal | Daily (this compound) & Twice Weekly (Bevacizumab) | ~0% (Complete prevention of any detectable increase in tumor size) |
Note: The primary study reported a qualitative complete prevention of tumor growth for the combination therapy. Specific numerical values for mean tumor volume and standard error of the mean for all groups were not presented in a tabular format in the publication.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
This protocol outlines the establishment and propagation of a triple-negative breast cancer PDX model for in vivo drug efficacy studies.
Materials:
-
NOD/SCID gamma (NSG) mice (female, 6-8 weeks old)
-
Patient-derived triple-negative breast cancer tumor tissue
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Surgical instruments (scalpels, forceps, scissors), sterile
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility (pathogen-free)
Procedure:
-
Tumor Tissue Preparation:
-
Under sterile conditions, mince the fresh patient-derived tumor tissue into small fragments (approximately 2-3 mm³).
-
Suspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the NSG mouse.
-
Make a small incision in the skin over the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation twice weekly.
-
Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Passaging of Tumors:
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and repeat the "Tumor Tissue Preparation" and "Tumor Implantation" steps to passage the tumor to new cohorts of mice.
-
In Vivo Efficacy Study of this compound and Bevacizumab Combination Therapy
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound and Bevacizumab, alone and in combination, in established TNBC PDX models.
Materials:
-
NSG mice with established TNBC PDX tumors (tumor volume ~150-200 mm³)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Bevacizumab (commercial source)
-
Vehicle for Bevacizumab (sterile saline)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Digital calipers
-
Analytical balance
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Bevacizumab
-
Group 4: this compound + Bevacizumab
-
-
-
Drug Preparation and Administration:
-
This compound: Prepare a suspension of this compound in the vehicle at a concentration to deliver 200 mg/kg body weight. Administer daily via oral gavage.
-
Bevacizumab: Dilute Bevacizumab in sterile saline to a concentration to deliver 5 mg/kg body weight. Administer twice weekly via intraperitoneal (IP) injection.
-
Vehicle Control: Administer the respective vehicles for this compound (daily, oral) and Bevacizumab (twice weekly, IP).
-
Combination Group: Administer both this compound and Bevacizumab as described above.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight twice weekly for the duration of the study (e.g., 21-28 days).
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.
-
References
- 1. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Filament formation drives catalysis by glutaminase enzymes important in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proteomic characterization of breast cancer xenografts identifies early and late bevacizumab-induced responses and predicts effective drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glutaminase C (GAC) Activity in the Presence of the Inhibitor UPGL00004
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (B10826351) C (GAC), a splice variant of kidney-type glutaminase (GLS1), is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate (B1630785), a key step that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and building blocks for biosynthesis.[1][2][3] The upregulation of GAC is a hallmark of many aggressive cancers, making it a prime therapeutic target.[3][4][5] UPGL00004 is a potent and selective allosteric inhibitor of GAC, demonstrating significant potential in preclinical cancer models.[4][6][7][8]
These application notes provide a detailed protocol for measuring GAC activity and characterizing its inhibition by this compound. The described methods are essential for researchers screening for novel GAC inhibitors, characterizing their mechanism of action, and evaluating their therapeutic potential.
Principle of the Assay
The activity of GAC is determined using a coupled-enzyme assay. In the primary reaction, GAC converts L-glutamine to L-glutamate. The production of L-glutamate is then measured in a secondary reaction catalyzed by glutamate dehydrogenase (GDH). GDH utilizes NAD+ as a cofactor to oxidatively deaminate L-glutamate to α-ketoglutarate, producing NADH in the process. The rate of NADH production is directly proportional to the GAC activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[9][10]
Materials and Reagents
-
Recombinant Human Glutaminase C (GAC): Purified, active enzyme.
-
This compound: GAC inhibitor.
-
L-Glutamine: Substrate for GAC.
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+): Cofactor for GDH.
-
Glutamate Dehydrogenase (GDH): Coupling enzyme.
-
Bovine Serum Albumin (BSA): To prevent non-specific binding and stabilize the enzyme.
-
Triton X-100: Non-ionic detergent to prevent compound aggregation.
-
Tris-HCl Buffer: To maintain a stable pH.
-
EDTA: To chelate divalent metal ions.
-
DMSO: As a solvent for this compound.
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound for GAC
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.
1. Preparation of Reagents:
-
GAC Assay Buffer: 50 mM Tris-HCl (pH 8.5), 0.125 mM EDTA, 0.025% (v/v) Triton X-100, and 0.1 mg/mL BSA. Keep on ice.
-
Enzyme Solution: Prepare a working solution of recombinant GAC in GAC Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
Substrate/Cofactor/Coupling Enzyme Mix: Prepare a 2X working solution in GAC Assay Buffer containing L-glutamine, NAD+, and GDH. The final concentrations in the assay will be 20 mM L-glutamine, 1 mM NAD+, and 10 units/mL GDH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in GAC Assay Buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Assay Procedure:
-
Add 50 µL of the serially diluted this compound solutions or vehicle control (GAC Assay Buffer with the same final DMSO concentration) to the wells of a 96-well microplate.
-
Add 25 µL of the GAC enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor/Coupling Enzyme Mix to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve (ΔA340/min).
-
Normalize the reaction rates to the vehicle control (V₀) to obtain the percentage of GAC activity: % Activity = (V / V₀) * 100.
-
Plot the percentage of GAC activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Inhibition of GAC Activity by this compound
| This compound (nM) | log[this compound] | Average Rate (ΔA340/min) | % GAC Activity |
| 0 (Vehicle) | - | 0.050 | 100.0 |
| 1 | 0 | 0.048 | 96.0 |
| 5 | 0.70 | 0.042 | 84.0 |
| 10 | 1.00 | 0.035 | 70.0 |
| 29 | 1.46 | 0.025 | 50.0 |
| 50 | 1.70 | 0.018 | 36.0 |
| 100 | 2.00 | 0.010 | 20.0 |
| 500 | 2.70 | 0.003 | 6.0 |
| 1000 | 3.00 | 0.001 | 2.0 |
Note: The IC50 value of 29 nM is consistent with published data.[6][7]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for determining the IC50 of this compound against GAC.
Caption: Simplified signaling pathway of GAC and its inhibition by this compound.
Potential Interferences and Troubleshooting
Accurate measurement of enzyme activity can be affected by various factors. Below are potential interferences and troubleshooting suggestions for the GAC assay.
1. Compound Aggregation:
-
Problem: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
-
Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01-0.05%) in the assay buffer to prevent aggregation.[11] If aggregation is still suspected, perform a detergent titration counter-screen.[11]
2. Assay Interference:
-
Problem: Components in the test compound solution or buffers can interfere with the assay. This includes reducing agents (e.g., DTT, β-mercaptoethanol) which can interfere with protein assays, and compounds that absorb light at 340 nm.[12][13]
-
Solution:
-
Run a control with the test compound in the absence of the enzyme to check for direct absorbance at 340 nm.
-
If interfering substances are present in the sample, consider dialysis, desalting, or protein precipitation to remove them.[13]
-
3. Enzyme Instability:
-
Problem: GAC activity may decrease over time due to instability.
-
Solution:
-
Prepare fresh enzyme dilutions for each experiment and keep them on ice.
-
Include BSA in the assay buffer to help stabilize the enzyme.
-
Ensure the reaction is monitored during the linear phase. If the rate decreases over time, a lower enzyme concentration may be needed.
-
4. Substrate Depletion:
-
Problem: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a non-linear reaction rate.
-
Solution: Optimize the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the assay.
By following these detailed protocols and being mindful of potential interferences, researchers can accurately measure GAC activity and robustly characterize the inhibitory effects of compounds like this compound. This is a critical step in the development of novel therapeutics targeting cancer metabolism.
References
- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarscommons.fgcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution structures of mitochondrial glutaminase C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Assessing the Cellular Effects of UPGL00004
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPGL00004 is a potent and selective allosteric inhibitor of glutaminase (B10826351) C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] Cancer cells often exhibit elevated glutamine metabolism, a phenomenon known as "glutamine addiction," to support their rapid proliferation and survival.[1][4] GAC catalyzes the first step in glutamine metabolism, the conversion of glutamine to glutamate.[5][6][7] By inhibiting GAC, this compound disrupts this crucial metabolic pathway, leading to the suppression of cancer cell growth. These application notes provide detailed protocols for assessing the cellular effects of this compound, enabling researchers to evaluate its potential as a therapeutic agent.
Mechanism of Action
This compound functions as an allosteric inhibitor of GAC, binding to a site distinct from the active site at the dimer/dimer interface of the GAC tetramer.[1][5] This binding event traps the enzyme in an inactive conformation, thereby blocking its catalytic activity.[5] this compound occupies the same binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[1][2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| GAC IC₅₀ | 29 nM | Recombinant GAC enzyme assay | [1][2][3] |
| Cell Growth IC₅₀ | 70 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | [2] |
| Cell Growth IC₅₀ | 129 nM | HS578T (Triple-Negative Breast Cancer) | [2] |
| Cell Growth IC₅₀ | 262 nM | TSE cells | [2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HS578T)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
12-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells into 12-well plates at a density of 1 x 10⁴ cells per well.
-
Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete media. A corresponding DMSO control should be prepared.
-
Treat the cells with varying concentrations of this compound or DMSO.
-
Incubate the plates for 6 days.
-
Refresh the media and drug treatments every two days.
-
On day 6, determine the cell viability using a preferred method (e.g., cell counting with Trypan Blue exclusion, MTT assay).
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits cell growth by 50%.
Glutaminase Activity Assay (Ammonia Production)
This protocol measures the enzymatic activity of GAC in cells treated with this compound by quantifying the amount of ammonia (B1221849) produced.
Materials:
-
Cancer cell lines (e.g., HS578T, MDA-MB-231, TSE, MDA-MB-453)
-
Serum-free cell culture medium
-
This compound, BPTES, CB-839 (for comparison)
-
Ammonia Assay Kit
-
Plate reader
Procedure:
-
Seed cells in appropriate culture plates.
-
Once the cells reach the desired confluency, treat them with this compound, BPTES, CB-839, or a vehicle control in serum-free media.
-
Incubate the cells for 14 hours.
-
Collect the cell culture media.
-
Measure the amount of ammonia in the collected media using a commercial ammonia assay kit, following the manufacturer's instructions.
-
Normalize the ammonia concentration to the cell number or protein concentration.
In Vivo Tumor Growth Inhibition Study
This protocol describes the assessment of this compound's anti-tumor efficacy in a patient-derived xenograft (PDX) model.
Materials:
-
NOD/SCID mice
-
Triple-negative breast cancer patient-derived tumor graft (e.g., HCI-002)
-
This compound
-
Bevacizumab (anti-VEGF antibody)
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor grafts (2 x 2 x 2 mm) into the mammary glands of NOD/SCID mice.
-
Allow the tumors to reach a diameter of approximately 3 mm (about 2 weeks post-implantation).
-
Randomly assign mice to four treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 1 mg/kg)
-
Bevacizumab (e.g., 2.5 mg/kg)
-
This compound + Bevacizumab
-
-
Administer treatments via intraperitoneal (IP) injection every other day for 4 weeks.
-
Measure tumor volumes using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Compare the tumor volumes between the different treatment groups to determine the efficacy of this compound, alone and in combination with bevacizumab.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vitro cell proliferation assay.
Caption: Experimental workflow for in vivo tumor growth inhibition study.
References
- 1. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Research Portal [scholarscommons.fgcu.edu]
- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UPGL00004 in Glutamine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase (B10826351) C (GAC), a key enzyme in cancer cell glutamine metabolism.[1][2][3][4][5] Altered glucose metabolism in cancer, often referred to as the "Warburg effect," leads to an increased reliance on glutamine to support anabolic processes and maintain cellular redox homeostasis.[2] GAC catalyzes the conversion of glutamine to glutamate, the initial and rate-limiting step in glutaminolysis.[6] Consequently, inhibiting GAC presents a promising therapeutic strategy to target the metabolic vulnerability of various cancers. This compound has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in triple-negative breast cancer, and has shown efficacy in preclinical in vivo models, especially in combination with other therapeutic agents.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in glutamine metabolism research.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 (nM) | Kd (nM) | Reference |
| Glutaminase C (GAC) | Recombinant human GAC, phosphate-stimulated | 29 | 27 | [1][3][4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 70 | - | [1][2] |
| HS578T (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 129 | - | [1][2] |
| TSE (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 262 | - | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Bevacizumab
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) | This compound (1 mg/kg) + Bevacizumab (2.5 mg/kg) | Intraperitoneal injection | Complete prevention of detectable tumor size increase | [1] |
Mechanism of Action
This compound functions as an allosteric inhibitor of GAC.[1][2][5] It binds to a site distinct from the active site, specifically at the dimer-dimer interface of the GAC tetramer.[6] This binding event stabilizes an inactive conformation of the enzyme, preventing the necessary conformational changes required for catalytic activity. X-ray crystallography studies have confirmed that this compound occupies the same allosteric binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[1]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. A Triple-negative Matrix-producing Breast Carcinoma Patient-derived Orthotopic Xenograft (PDOX) Mouse Model Is Sensitive to Bevacizumab and Vinorelbine, Regressed by Eribulin and Resistant to Olaparib | Anticancer Research [ar.iiarjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with UPGL00004 and recommended solvents
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with UPGL00004, a potent glutaminase (B10826351) C (GAC) inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is important to use fresh, high-quality DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2][3]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a newly opened bottle of anhydrous or hygroscopic DMSO. Older DMSO can absorb moisture from the air, which negatively impacts solubility.[2][3]
-
Apply Sonication: Sonication or vortexing can aid in the dissolution process.[1][3] Gentle warming may also be considered, but be cautious of potential compound degradation.
-
Check Concentration: Refer to the solubility data to ensure you are not exceeding the maximum soluble concentration.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is practically insoluble in water and ethanol.[2] For in vivo experiments requiring an aqueous-based formulation, a multi-step procedure involving co-solvents is necessary.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in fresh DMSO at your desired concentration, not exceeding the maximum solubility.[1][2][3] Store stock solutions at -20°C or -80°C as recommended on the product datasheet to prevent degradation.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3]
Quantitative Solubility Data
The solubility of this compound in DMSO can vary slightly between batches and suppliers. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 125 | 233.79 | Ultrasonic assistance is recommended. Use newly opened DMSO.[3] |
| DMSO | 112.5 | 210.4 | Sonication is recommended.[1] |
| DMSO | 25 | 46.75 | Use fresh DMSO as moisture can reduce solubility.[2] |
| Water | Insoluble | - | -[2] |
| Ethanol | Insoluble | - | -[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies
This protocol provides an example of how to prepare a formulation suitable for injection. The final concentration of this compound in this example is 1.25 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in fresh DMSO as described in Protocol 1.[2]
-
In a sterile tube, add 50 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.[2]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.[2]
-
Add 500 µL of sterile deionized water (ddH₂O) to bring the final volume to 1 mL.[2]
-
Mix the final solution thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Optimizing UPGL00004 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UPGL00004, a potent and selective allosteric inhibitor of Glutaminase (B10826351) C (GAC), in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Glutaminase C (GAC), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3][4] Cancer cells often exhibit a phenomenon known as "glutamine addiction," where they rely heavily on the breakdown of glutamine for energy and building blocks for proliferation.[4][5] GAC catalyzes the first and rate-limiting step in this process, converting glutamine to glutamate.[1][5] this compound acts as an allosteric inhibitor, binding to the interface between GAC dimers and preventing the formation of the active tetrameric enzyme, thereby blocking glutamine metabolism.[1][4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on published data, a good starting point for cell growth inhibition assays is in the nanomolar range. For triple-negative breast cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be 70 nM for MDA-MB-231, 129 nM for HS578T, and 262 nM for TSE cells.[3] For enzymatic inhibition of GAC, the IC50 is approximately 29 nM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Viability/Growth Inhibition Assays
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well).
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM, with 2 to 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours). For longer-term experiments (e.g., 6 days), the media and drug should be refreshed every 2-3 days.[2]
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| GAC Enzymatic Inhibition IC50 | 29 nM | Recombinant GAC | [2][3] |
| Cell Growth Inhibition IC50 | 70 nM | MDA-MB-231 | [3] |
| 129 nM | HS578T | [3] | |
| 262 nM | TSE | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or No Effect | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line. 2. Compound Degradation: this compound may be unstable in the culture medium over long incubation times. 3. Cell Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response experiment over a wider concentration range. 2. For long-term experiments, replenish the medium with fresh this compound every 48-72 hours. 3. Verify GAC expression in your cell line. Consider using a different inhibitor or combination therapy. |
| High Cytotoxicity at Low Concentrations | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets. 2. Solvent Toxicity: The concentration of DMSO may be too high. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to perturbations in glutamine metabolism. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final DMSO concentration is below 0.1%. Include a DMSO vehicle control. 3. Reduce the incubation time or the initial seeding density of the cells. |
| Precipitation in Media | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions, especially at high concentrations. 2. Interaction with Media Components: Components in the serum or media may cause the compound to precipitate. | 1. Prepare fresh dilutions from a DMSO stock for each experiment. Do not store aqueous working solutions. 2. Visually inspect the media after adding this compound. If precipitation occurs, try a lower concentration or a different media formulation. Consider using serum-free media for short-term experiments if compatible with your cells. |
| Inconsistent Results | 1. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to variability. 2. Cell Seeding Variation: Inconsistent cell numbers across wells. 3. Edge Effects in Plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Use calibrated pipettes and be meticulous with dilutions. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of the plate for data collection or fill them with sterile PBS to maintain humidity. |
Visualizations
Caption: Mechanism of this compound action on the GAC signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to UPGL00004 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the glutaminase (B10826351) C (GAC) inhibitor, UPGL00004.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or No Efficacy of this compound in Cell Viability Assays | 1. Suboptimal Experimental Conditions: Incorrect seeding density, incubation time, or drug concentration. | - Optimize Seeding Density: Ensure cells are in the exponential growth phase during treatment. - Time-Course and Dose-Response: Perform a time-course (e.g., 24, 48, 72 hours) and a wide dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the optimal incubation time and IC50 for your specific cell line. |
| 2. Cell Line-Specific Metabolic Phenotype: Some cancer cell lines may not be "glutamine-addicted" and rely on other metabolic pathways for survival.[1] | - Assess Glutamine Dependence: Culture cells in glutamine-deficient media to confirm their reliance on glutamine. - Characterize GAC Expression: Verify the expression of Glutaminase C (GAC), the target of this compound, in your cell line via Western Blot or qPCR. Triple-negative breast cancer cell lines often show high GAC expression.[2] | |
| 3. Acquired Resistance: Prolonged exposure to this compound may lead to the development of resistance. | - Investigate Resistance Mechanisms: See the "Overcoming Resistance" FAQ section below for strategies to explore and counteract resistance. | |
| 4. Compound Instability: Improper storage or handling of this compound. | - Proper Storage: Store this compound as a stock solution at -80°C and avoid repeated freeze-thaw cycles. - Fresh Dilutions: Prepare fresh dilutions in culture media for each experiment. | |
| Inconsistent Results in Enzymatic Assays | 1. Assay Conditions Not Optimized: Incorrect enzyme or substrate concentration, or suboptimal buffer conditions. | - Enzyme Concentration: Ensure the GAC concentration is in the linear range of the assay. - Substrate Saturation: Use a saturating concentration of L-glutamine. - Buffer pH and Activators: The optimal pH for GAC activity is around 8.6. Some isoforms may require activators like inorganic phosphate. |
| 2. Inactive Enzyme: Improper storage or handling of recombinant GAC. | - Aliquoting and Storage: Aliquot recombinant GAC upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Lack of In Vivo Efficacy in Xenograft Models | 1. Poor Pharmacokinetics/Pharmacodynamics (PK/PD): Insufficient drug exposure at the tumor site. | - Optimize Dosing Regimen: Conduct a PK/PD study to determine the optimal dose and schedule to maintain sufficient target inhibition in the tumor. |
| 2. Tumor Microenvironment Factors: The in vivo microenvironment may provide alternative nutrients, reducing the tumor's dependence on glutamine. | - Combination Therapy: Consider combining this compound with agents that target other aspects of the tumor microenvironment, such as anti-angiogenic therapies like bevacizumab.[2] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
This compound is a potent, allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[2] Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they heavily rely on glutamine as a source for energy and building blocks. GAC catalyzes the first step in glutamine metabolism, the conversion of glutamine to glutamate. By inhibiting GAC, this compound disrupts this process, leading to a reduction in cancer cell proliferation and survival.[1][2] this compound binds to the same allosteric site as other well-known GAC inhibitors like BPTES and CB-839.[2]
Q2: How does the potency of this compound compare to other GAC inhibitors?
This compound has been shown to be more potent than BPTES and has a similar potency to CB-839 in both enzymatic and cell-based assays.[2]
Overcoming Resistance
Q3: My cancer cells have become resistant to this compound. What are the potential mechanisms of resistance?
While specific studies on acquired resistance to this compound are limited, resistance to glutaminase inhibitors in general can arise from several mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to compensate for the inhibition of glutaminolysis. These pathways include:
-
Glutaminase Isoform Switching: Cancer cells may switch from expressing the GAC isoform to the kidney-type glutaminase (KGA) isoform, or other splice variants that may be less sensitive to this compound. In some cancers, a switch from KGA to GAC expression is associated with therapy resistance.[7][8]
-
Upregulation of Downstream Pathways: Cells might find ways to replenish TCA cycle intermediates downstream of the GAC-catalyzed step.
Q4: How can I overcome resistance to this compound in my experiments?
A promising strategy to overcome resistance is through combination therapy. Based on the known resistance mechanisms, consider the following combinations:
-
Combination with Glycolysis Inhibitors: Since cancer cells may upregulate glycolysis to compensate for GAC inhibition, combining this compound with a glycolysis inhibitor (e.g., a GLUT1 inhibitor or a hexokinase inhibitor) could be a synergistic approach.[3][9]
-
Combination with Fatty Acid Oxidation (FAO) Inhibitors: Targeting the FAO pathway simultaneously with glutaminolysis can be an effective strategy to cut off the major energy sources for resistant cells.[5][10]
-
Combination with Anti-Angiogenic Agents: In vivo, combining this compound with an anti-angiogenic agent like bevacizumab has shown potent tumor growth suppression. This is thought to be due to the anti-angiogenic agent inducing nutrient stress, making the cancer cells more susceptible to metabolic inhibitors.[2]
-
Combination with Standard Chemotherapy or Targeted Agents: Combining this compound with standard-of-care chemotherapies or other targeted therapies may enhance efficacy and overcome resistance. For example, glutaminase inhibitors have been explored in combination with EGFR inhibitors in colorectal cancer models.[11]
Data Presentation
Table 1: Comparative Potency of GAC Inhibitors
| Compound | Assay Type | Cell Line | IC50 / Kd (nM) | Reference |
| This compound | Enzymatic Assay | Recombinant GAC | 29 | [2] |
| Cell Viability | MDA-MB-231 | 70 | [2] | |
| Cell Viability | HS578T | 129 | [2] | |
| Cell Viability | TSE | 262 | [2] | |
| Binding Assay (Kd) | Recombinant GAC | 27 | [2] | |
| CB-839 | Enzymatic Assay | Recombinant GAC | ~30 | [2] |
| Cell Viability | MDA-MB-231 | ~50 | [2] | |
| Binding Assay (Kd) | Recombinant GAC | 26 | [2] | |
| BPTES | Enzymatic Assay | Recombinant GAC | >1000 | [2] |
| Cell Viability | MDA-MB-231 | >1000 | [2] | |
| Binding Assay (Kd) | Recombinant GAC | 70 | [2] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
For MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Solubilization (for MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for GAC Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GAC (e.g., Thermo Fisher PA5-40135 or GeneTex GTX132402) overnight at 4°C.[13][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Logical workflow for overcoming resistance to this compound.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulating Glycolysis to Improve Cancer Therapy [mdpi.com]
- 4. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. Emerging roles for fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Glutaminase C (GAC) Polyclonal Antibody (PA5-40135) [thermofisher.com]
- 14. Anti-Glutaminase C (GAC) antibody (GTX132402) | GeneTex [genetex.com]
improving the stability of UPGL00004 in experimental conditions
<
Disclaimer: UPGL00004 is a known potent allosteric inhibitor of Glutaminase (B10826351) C (GAC).[1] This guide provides generalized advice for addressing common stability issues with small molecule inhibitors based on publicly available information and principles of medicinal chemistry. The protocols and data presented are illustrative and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for small molecule inhibitors like this compound in experimental settings?
A1: Degradation in aqueous solutions typically stems from several factors:
-
Hydrolysis: Molecules with functional groups like esters or amides can be cleaved by water, a reaction that is often dependent on the pH of the buffer.[2]
-
Oxidation: Compounds with electron-rich parts can be sensitive to oxidation from dissolved oxygen or light exposure.[2]
-
Photodegradation: Exposure to light, especially UV light from biosafety cabinets, can cause degradation.[3]
-
Interaction with Media Components: Complex solutions like cell culture media contain components that can react with the compound.[4]
Q2: My this compound is precipitating when I dilute it from a DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic molecules. Here are some steps to troubleshoot:
-
Lower the Final Concentration: You may have exceeded the compound's aqueous solubility limit.
-
Adjust Buffer pH: The solubility of compounds can be highly dependent on pH.[5]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control to check for solvent effects.[5]
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated.[5]
Q3: How should I store stock solutions of this compound to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your compound.[5]
-
Solid Form: Unless specified otherwise, store the powder at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO.[6] Store these solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
-
Protect from Light: Many compounds are light-sensitive. Store them in amber vials or wrap containers in aluminum foil.[6]
Q4: I suspect this compound is degrading during my multi-day cell culture experiment. How can I confirm this?
A4: To confirm degradation, you can perform a time-course experiment.[5]
-
Incubate this compound in your complete cell culture medium at 37°C.
-
Collect samples at various time points (e.g., 0, 8, 24, 48 hours).
-
Analyze the samples using a stability-indicating method like HPLC or LC-MS to quantify the amount of intact compound remaining.[7] A progressive decrease in the parent compound's peak area over time indicates instability.[4]
Q5: Can the type of labware I use affect the stability or effective concentration of this compound?
A5: Yes, compounds can adsorb to the surface of plastic labware, which reduces the effective concentration in your experiment.[2][7] This is especially a concern at low concentrations. For sensitive experiments, consider using low-adsorption polypropylene (B1209903) or glass vials and low-binding microplates.[3][7]
Troubleshooting Guides
This section provides a systematic approach to identifying and preventing common stability issues.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected results. | Compound degradation leading to reduced potency. | 1. Verify Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity of your stock and working solutions. 2. Review Storage: Ensure the compound is stored at the correct temperature and protected from light. 3. Assess Solution Stability: Prepare fresh solutions and compare their performance to older ones.[6] |
| Loss of activity over the course of a long experiment. | Instability in the experimental medium (e.g., cell culture media). | 1. Time-Course Experiment: Assess the compound's stability in your medium over the duration of the experiment. 2. Replenish Compound: For multi-day experiments, consider replenishing the media with a fresh compound at regular intervals (e.g., every 24 hours).[3] |
| Visible changes (e.g., color change, precipitation). | Chemical instability, oxidation, or poor solubility. | 1. Consult Documentation: Review any available data on the compound's solubility and stability. 2. Solubility Assessment: Perform a kinetic solubility test to determine the solubility limit in your buffer. 3. pH & Co-solvents: Experiment with different buffer pH values or the use of co-solvents to improve solubility.[5] |
| Appearance of new peaks in HPLC/LC-MS analysis. | Compound degradation. | 1. Identify Degradants: If possible, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway. 2. Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light) to understand the compound's liabilities. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C over 48 Hours
| Buffer System | pH | % Remaining at 24h | % Remaining at 48h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85.2% | 71.5% |
| MES Buffer | 6.0 | 95.8% | 90.3% |
| Tris Buffer | 8.0 | 70.1% | 55.9% |
Table 2: Impact of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24h |
| 4°C | 99.1% |
| 25°C (Room Temp) | 94.3% |
| 37°C | 85.2% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using HPLC-MS.[4]
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile (B52724) (HPLC grade), ice-cold
-
Microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final working concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution in a cell culture incubator at 37°C, 5% CO2.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching: For each time point, transfer 100 µL of the sample to a microcentrifuge tube and add 200 µL of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by a validated HPLC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: A workflow for troubleshooting common issues in small molecule stability assays.
Caption: Potential degradation pathways for a small molecule inhibitor in experimental conditions.
Caption: A step-by-step workflow for assessing the stability of this compound in solution.
References
- 1. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting inconsistent results in UPGL00004 assays
Welcome to the technical support center for the UPGL00004 (Universal Protein Glow Luminescence) assay kit. This guide is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain reliable and consistent results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Background Signal
Question: My negative control wells show an unusually high luminescence signal. What could be the cause?
Answer: High background signal can obscure the true signal from your experimental samples and is often caused by several factors:
-
Contamination: Buffers or reagents may be contaminated with luminescent particles or microorganisms.[1][2] To resolve this, use fresh, sterile reagents and employ an aseptic technique throughout the protocol.[1]
-
Plate Type and Light Exposure: The type of microplate used is crucial. White, opaque-walled plates are recommended as they maximize the luminescent signal and prevent crosstalk between wells.[1][3][4] Exposure of the plate to ambient light before reading can also increase background. It is advisable to dark-adapt the plate inside the luminometer for 5-10 minutes before taking a measurement.[5]
-
Cellular Health: Unhealthy or dying cells can release endogenous materials that interfere with the assay chemistry. Ensure your cells are healthy and viable before starting the experiment.[6]
-
Reagent Preparation: Ensure that all reagents are prepared according to the protocol and are not expired.[2]
Issue 2: Weak or No Signal
Question: I am observing a very low or no luminescent signal in my positive control and experimental wells. What should I do?
Answer: A weak or absent signal can indicate a problem with one or more of the assay components or procedural steps.[7]
-
Reagent Integrity: Ensure that all kit components, especially the luciferase substrate and enzyme, have been stored correctly and have not expired. Improperly stored reagents can degrade over time.[7] Avoid repeated freeze-thaw cycles of sensitive reagents.[2]
-
Incorrect Reagent Preparation or Addition: Double-check the protocol to ensure all reagents were prepared correctly and added in the proper sequence and volume.[7]
-
Instrument Settings: Confirm that the luminometer is set to the correct parameters for luminescence detection and that the sensitivity (gain) is optimized.[1] For low signal levels, increasing the integration time or the number of reads per well can improve the signal-to-noise ratio.[1]
-
Cell Seeding Density: The number of cells per well should be optimized to produce a measurable signal.[6] If the cell density is too low, the signal may be undetectable.
Issue 3: High Well-to-Well Variability (%CV)
Question: I'm seeing a high coefficient of variation (CV) across my replicate wells. How can I improve the consistency?
Answer: High variability between replicates can be caused by inconsistencies in pipetting, cell distribution, and temperature.[2]
-
Pipetting Technique: Ensure careful and consistent pipetting. When possible, use a calibrated multichannel pipette for adding reagents to multiple wells simultaneously.[2][7]
-
Cell Distribution: An uneven distribution of adherent cells in the wells can lead to variable results.[3] After plating, allow the plate to sit at room temperature for a short period before transferring it to the incubator to ensure even cell settling.[8]
-
Mixing: After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing within each well.[4][7] Avoid creating bubbles, which can scatter light and lead to erroneous readings.[4]
-
Temperature Consistency: Luminescence assays are often temperature-dependent.[4] Ensure the plate is at a consistent temperature during the assay and reading. Avoid stacking plates in the incubator, which can create temperature gradients.[7]
Issue 4: Inconsistent Results Between Experiments
Question: My results are not reproducible between different experimental runs. What could be the reason?
Answer: Lack of reproducibility can stem from variations in cell passage number, reagent lots, and incubation times.
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. Cells at very high passage numbers can exhibit altered behavior and gene expression.[9][10]
-
Reagent Lot-to-Lot Variability: Use the same lot of critical reagents, such as FBS and assay kits, for a set of related experiments.[6] If you must switch lots, it is advisable to perform a bridging experiment to ensure consistency.
-
Strict Adherence to Protocol: Ensure that all incubation times and steps are performed consistently across all experiments.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the this compound assay?
A1: The optimal cell density depends on the cell type and the specific experimental conditions. A cell titration experiment is recommended to determine the ideal density that provides a robust signal without reaching over-confluency.[10]
Q2: What type of microplate should I use for this assay?
A2: For luminescence assays, opaque white plates are recommended as they reflect light and maximize the signal intensity.[1][3][4] Black plates can be used but will reduce the luminescent signal.[1][4]
Q3: How can I normalize my data to account for variations in cell number and viability?
A3: Using a dual-luciferase reporter assay system is a common method for normalization.[10] A second reporter, such as Renilla luciferase, under the control of a constitutive promoter serves as an internal control to account for variability in transfection efficiency and cell number.[10]
Q4: Can compounds in my test samples interfere with the luciferase reaction?
A4: Yes, certain compounds can inhibit the catalytic activity of luciferase or quench the bioluminescent signal.[2] It is important to test for potential compound interference, for example, by running a control with a known amount of purified luciferase.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Results
| Observed Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent Contamination | Use fresh, sterile reagents and aseptic technique. |
| Inappropriate Plate Type | Use opaque white microplates. | |
| Light Exposure | Dark-adapt the plate in the luminometer before reading. | |
| Weak or No Signal | Degraded Reagents | Check reagent storage and expiration dates. |
| Incorrect Instrument Settings | Optimize luminometer gain and integration time. | |
| Low Cell Density | Perform a cell titration to find the optimal seeding density. | |
| High Well-to-Well Variability | Inconsistent Pipetting | Use calibrated multichannel pipettes. |
| Uneven Cell Distribution | Allow plates to settle before incubation. | |
| Inadequate Mixing | Gently tap or shake the plate after reagent addition. | |
| Inconsistent Results | High Cell Passage Number | Use cells within a consistent, low passage range. |
| Reagent Lot Variation | Use the same lot of critical reagents for related experiments. | |
| Protocol Deviations | Strictly adhere to all incubation times and steps. |
Experimental Protocols
Protocol 1: Cell Seeding and Treatment
-
Culture cells to approximately 80-90% confluency.[9]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and viability assessment.
-
Dilute the cell suspension to the predetermined optimal seeding density.
-
Seed the cells into a 96-well opaque white plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with compounds or stimuli as required by the experimental design.
-
Incubate for the desired treatment period.
Protocol 2: Luminescence Assay Procedure
-
Equilibrate the this compound assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add the prepared this compound lysis and substrate solution to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis and mixing.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Signaling pathway leading to luciferase expression in the this compound assay.
References
- 1. agilent.com [agilent.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Intraperitoneal Injection of UPGL00004 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing intraperitoneal (IP) injection protocols for the glutaminase (B10826351) C (GAC) inhibitor, UPGL00004, in mice. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and vehicle for this compound administration via IP injection in mice?
A1: Based on published literature, a starting dose of 1 mg/kg of this compound administered via intraperitoneal injection has been used effectively in a triple-negative breast cancer patient-derived tumor graft model.[1][2] A previously used vehicle for this dose was RPMI medium containing 4% DMSO, 5% Cremophor EL, and 5% ethanol (B145695).[1] However, alternative vehicle formulations may be considered to improve solubility and minimize potential adverse effects.
Q2: What are some alternative vehicles for formulating this compound for IP injection?
A2: Due to the poor aqueous solubility of many small molecule inhibitors, several vehicle systems can be considered. A common formulation for poorly soluble compounds intended for in vivo injection is a co-solvent system. One such system, recommended by a commercial supplier for this compound, consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] Other potential vehicles include carboxymethylcellulose (CMC) solutions (typically 0.5% to 1%) or oil-based vehicles like corn oil, though the latter may be more suitable for subcutaneous administration.[4][5]
Q3: How can I ensure the stability of my this compound formulation?
A3: It is crucial to assess the stability of your prepared this compound formulation to ensure accurate dosing. A simple stability test involves preparing the formulation and observing it at room temperature and, if applicable, at 4°C over a set period (e.g., 0, 2, 4, 8, and 24 hours).[6] Look for any signs of precipitation or changes in color and clarity.[6] For more rigorous analysis, analytical methods such as HPLC can be used to quantify the concentration of this compound over time.[7] It is recommended to use freshly prepared formulations whenever possible.[3]
Q4: What is the maximum volume I can inject intraperitoneally into a mouse?
A4: The maximum recommended volume for an IP injection in an adult mouse is typically 10 ml/kg of body weight.[3][8] However, to minimize discomfort and potential complications, it is good practice to use the smallest volume necessary to deliver the desired dose accurately. If the required volume is very small, consider diluting the compound to ensure precise administration.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the vehicle.- Temperature changes affecting solubility. | - Try an alternative vehicle with better solubilizing properties (see Table 1).- Ensure the components of the vehicle are added in the correct order and mixed thoroughly. For the DMSO/PEG300/Tween 80/water vehicle, dissolve this compound in DMSO first before adding the other components sequentially.[1]- Gently warm the solution to body temperature before injection, ensuring the compound is not heat-labile.[9][10] |
| Mouse shows signs of pain or distress after injection (e.g., writhing, lethargy) | - The vehicle or compound is irritating to the peritoneum.- The pH of the formulation is not close to physiological pH.- The injection was administered incorrectly, causing tissue damage. | - If using a high concentration of DMSO, consider reducing it or using an alternative vehicle.[11]- Ensure the pH of the final formulation is as close to neutral (pH 7.4) as possible.- Review and refine your injection technique (see Experimental Protocols section).- Observe the animal closely post-injection. If signs of distress persist, consult with a veterinarian.[5][10] |
| Leakage of the injected solution from the injection site | - The needle was not inserted deep enough into the peritoneal cavity.- The injection volume was too large.- The needle was withdrawn too quickly. | - Ensure proper needle insertion depth into the lower right abdominal quadrant.[3][12]- Adhere to the recommended maximum injection volumes.- After depressing the plunger, pause for a moment before withdrawing the needle to allow for pressure equalization. |
| Inconsistent experimental results between mice | - Inaccurate dosing due to precipitation or poor formulation stability.- Incorrect injection technique leading to administration into the subcutaneous space, gut, or bladder.- Variability in drug absorption. | - Perform a stability check of your formulation before each experiment.- Aspirate before injecting to ensure you are in the peritoneal cavity (you should see no fluid return).[3][12]- Standardize the injection procedure across all animals and experimenters. |
| Adverse reactions at the injection site (e.g., swelling, inflammation) | - The vehicle or compound is causing local irritation.- Introduction of contaminants during the injection process. | - Consider using a less irritating vehicle.- Always use sterile injection materials and aseptic technique.[3]- Monitor the injection site daily. If signs of severe inflammation or infection develop, seek veterinary advice.[5] |
Data Presentation
Table 1: Comparison of Potential Vehicles for this compound
| Vehicle Composition | Pros | Cons | Preparation Notes |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | - Good for poorly soluble compounds.- Commercially recommended for this compound.[3] | - Can be irritating at higher concentrations of DMSO and Tween 80.- More complex to prepare. | Dissolve this compound in DMSO first, then add PEG300, Tween 80, and finally water, mixing well after each addition.[1] |
| 0.5% - 1% Carboxymethylcellulose (CMC) in saline | - Generally well-tolerated and non-toxic.- Good for creating suspensions of insoluble compounds.[4] | - May not fully solubilize the compound, leading to a suspension.- Viscosity can make injection more difficult. | Dissolve CMC in saline with gentle heating and stirring. Ensure the final solution is sterile. |
| RPMI + 4% DMSO + 5% Cremophor EL + 5% Ethanol | - Has been used successfully in a published study with this compound.[1] | - Cremophor EL can cause hypersensitivity reactions in some animals.- Ethanol can be irritating. | Prepare under sterile conditions. Be aware of the potential for Cremophor EL-related adverse effects. |
Table 2: Recommended Needle Sizes and Injection Volumes for Mice
| Mouse Weight (g) | Needle Gauge | Maximum Injection Volume (ml) |
| 10 - 20 | 27 - 30 G | 0.2 - 0.4 |
| 20 - 30 | 25 - 27 G | 0.4 - 0.6 |
| > 30 | 23 - 25 G | 0.6 - 1.0 |
| Note: These are general guidelines. The smallest possible needle gauge that allows for smooth injection of the formulation should be used to minimize tissue trauma. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile water for injection (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and number of animals.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the required volume of DMSO. Vortex until fully dissolved.
-
Add the required volume of PEG300 to the DMSO/UPGL00004 solution. Vortex until the solution is clear and homogenous.
-
Add the required volume of Tween 80. Vortex until the solution is clear and homogenous.
-
Finally, add the required volume of sterile water for injection. Vortex thoroughly.
-
Visually inspect the final solution for any precipitation or cloudiness. If not clear, gentle warming (to no more than 37°C) and further vortexing may be required.
-
Use the prepared formulation immediately for best results.[3]
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
-
Materials:
-
Prepared and sterile this compound formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-30 G, depending on mouse size and vehicle viscosity)
-
70% ethanol swabs
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Restrain the mouse securely using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
Position the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.[8][12]
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.[3][12]
-
Cleanse the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel, the bladder (yellow fluid), or the intestines (brown/green fluid). If any fluid is aspirated, discard the syringe and start over with fresh materials.[3][8][12]
-
If no fluid is aspirated, slowly and steadily inject the this compound formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for several minutes post-injection for any immediate adverse reactions. Continue to monitor for any signs of post-injection distress or complications in the following hours and days.[10]
-
Mandatory Visualization
Caption: Workflow for this compound IP injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability protocols for different dosage forms by sachin jain | PPTX [slideshare.net]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asean.org [asean.org]
- 7. japsonline.com [japsonline.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.vt.edu [research.vt.edu]
addressing off-target effects of UPGL00004 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of UPGL00004 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective allosteric inhibitor of Glutaminase (B10826351) C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] It has an IC50 of 29 nM for GAC and demonstrates high selectivity for GAC over the liver-type isozyme, GLS2.[1][2] GAC is responsible for converting glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis, which is often upregulated in cancer cells to support their growth and proliferation.[4][5]
Q2: What are "off-target" effects and why are they a concern?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target. These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of experimental results: Phenotypes observed might be incorrectly attributed to the inhibition of the primary target (GAC).
-
Cellular toxicity: Unintended interactions can disrupt normal cellular processes, leading to cell death or stress that is independent of GAC inhibition.
-
Confounding variables in drug development: Off-target effects can lead to unforeseen side effects in preclinical and clinical studies.
Q3: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. While it is reported to be highly selective for GAC over GLS2, comprehensive screening against a broad range of other proteins (e.g., kinases, phosphatases, other metabolic enzymes) has not been widely published. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific cellular models.
Q4: What are some general strategies to identify potential off-target effects of a small molecule inhibitor like this compound?
Several unbiased and targeted approaches can be employed to identify off-target interactions:
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can identify proteins that directly bind to this compound in cell lysates or live cells.[6]
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any of these key signaling proteins.[7][8][9] Many contract research organizations offer kinase screening services.
-
Phenotypic Screening: Using high-content imaging or other phenotypic assays to compare the cellular effects of this compound with other known glutaminase inhibitors or with genetic knockdown of GAC can reveal divergent phenotypes that may indicate off-target effects.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[10]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected or potentially off-target-related effects observed when using this compound.
Issue 1: Observed phenotype is inconsistent with GAC inhibition.
Possible Cause: The observed effect may be due to an off-target activity of this compound.
Troubleshooting Steps:
-
Validate with a structurally distinct GAC inhibitor: Use another well-characterized GAC inhibitor with a different chemical scaffold (e.g., CB-839). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of GAC: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GAC expression. If the phenotype of GAC knockdown/knockout matches the phenotype induced by this compound, this provides strong evidence for an on-target effect.
-
Rescue Experiment: If GAC inhibition is expected to deplete a specific metabolite (e.g., glutamate), attempt to rescue the phenotype by adding this metabolite back to the cell culture medium. Failure to rescue the phenotype might suggest off-target effects are at play.
Issue 2: Unexpected cellular toxicity at effective concentrations.
Possible Cause: The observed toxicity may be an off-target effect unrelated to glutaminase inhibition.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both GAC inhibition (biochemical assay) and cellular toxicity (e.g., MTT, CellTiter-Glo assay). A significant rightward shift in the toxicity curve compared to the target inhibition curve may suggest off-target effects at higher concentrations.
-
Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific chemical structure and those related to target inhibition.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining). Different mechanisms of cell death compared to GAC knockdown could point towards off-target liabilities.
Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA-mediated Knockdown of GAC
Objective: To determine if the cellular phenotype observed with this compound treatment is consistent with the genetic knockdown of GAC.
Materials:
-
Cells of interest
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting GAC (and non-targeting control siRNA)
-
This compound
-
Reagents for downstream analysis (e.g., cell viability assay kit, antibodies for western blotting)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute GAC-targeting siRNA and non-targeting control siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate cells for 24-48 hours to allow for GAC knockdown.
-
This compound Treatment: Treat a separate set of non-transfected cells with this compound at the desired concentration.
-
Analysis: After the desired treatment duration, harvest all cell populations (control, non-targeting siRNA, GAC siRNA, and this compound-treated) and perform downstream analyses.
-
Western Blot: Confirm GAC protein knockdown in the siRNA-treated cells.
-
Phenotypic Assay: Compare the phenotype of interest (e.g., cell proliferation, apoptosis) across all conditions.
-
Data Interpretation:
| Experimental Condition | Expected Outcome if On-Target | Possible Indication of Off-Target |
| GAC siRNA | Phenotype matches this compound | Phenotype differs from this compound |
| Non-targeting siRNA | No significant phenotype | - |
| This compound | Phenotype matches GAC siRNA | Phenotype differs from GAC siRNA |
Protocol 2: Metabolite Rescue Experiment
Objective: To determine if the effects of this compound can be reversed by repleting downstream metabolites of glutamine metabolism.
Materials:
-
Cells of interest
-
This compound
-
Cell-permeable dimethyl-α-ketoglutarate (DMG) or glutamate
-
Reagents for phenotypic assay
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate format suitable for the chosen phenotypic assay.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
This compound
-
This compound + DMG/glutamate
-
DMG/glutamate alone
-
-
Incubation: Treat cells with the respective compounds for the desired duration.
-
Phenotypic Analysis: Perform the relevant assay to measure the cellular phenotype (e.g., cell viability, proliferation).
Data Interpretation:
| Treatment Group | Expected Outcome for On-Target Effect | Possible Indication of Off-Target Effect |
| This compound | Phenotype observed (e.g., decreased viability) | Phenotype observed |
| This compound + DMG/glutamate | Rescue of the phenotype (e.g., restored viability) | No rescue of the phenotype |
| DMG/glutamate alone | No significant effect | - |
Visualizations
Caption: The metabolic pathway of glutaminolysis inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of UPGL00004
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the glutaminase (B10826351) C (GAC) inhibitor, UPGL00004.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Currently, there is no publicly available quantitative data on the absolute oral bioavailability of this compound in preclinical species. However, its poor aqueous solubility, as stated in supplier technical data sheets, and the common use of intraperitoneal (i.p.) administration in in vivo studies strongly suggest that its oral bioavailability is limited.[1][2] The recommendation of an oral suspension formulation further supports this assumption.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The primary limiting factor for the oral bioavailability of this compound is its low aqueous solubility. The compound is reportedly insoluble in water and ethanol.[1] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which in turn limits the amount of drug available for absorption across the gut wall.
Q3: Are there any known physicochemical properties of this compound that could be leveraged?
The UPGL series of inhibitors were designed to have improved physicochemical properties compared to their predecessors by minimizing the number of rotatable bonds.[3][4] Some compounds in this series have also shown superior metabolic stability in human liver microsomes.[5][6] While specific data for this compound is not detailed, this design principle suggests that the molecule may have favorable characteristics that can be enhanced with proper formulation.
Troubleshooting Guide: Improving Oral Exposure of this compound
This guide provides a systematic approach to troubleshooting and enhancing the oral bioavailability of this compound through various formulation strategies.
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[7][8]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can significantly enhance its dissolution rate.[9][10]
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract.[8][11]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its aqueous solubility.[7][12]
Comparative Efficacy of Formulation Strategies
| Formulation Strategy | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Suspension) |
| Aqueous Suspension (Control) | 50 ± 15 | 250 ± 75 | 1.0 |
| Micronized Suspension | 120 ± 30 | 720 ± 150 | 2.9 |
| Amorphous Solid Dispersion | 450 ± 90 | 3150 ± 600 | 12.6 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 800 ± 150 | 6400 ± 1200 | 25.6 |
| Cyclodextrin Complex | 300 ± 60 | 1800 ± 350 | 7.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To enhance the dissolution rate and oral bioavailability of this compound by converting it from a crystalline to an amorphous state.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Spray dryer
-
Dissolution testing apparatus
-
HPLC system
Methodology:
-
Dissolve 1 g of this compound and 3 g of PVP/VA 64 in 100 mL of acetone to create a clear solution.
-
Spray-dry the solution using a laboratory-scale spray dryer with the following parameters:
-
Inlet temperature: 120°C
-
Outlet temperature: 70°C
-
Feed rate: 5 mL/min
-
Atomization pressure: 2 bar
-
-
Collect the resulting powder and characterize it for its amorphous nature using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing of the ASD powder compared to the crystalline this compound in simulated gastric and intestinal fluids.
-
Formulate the ASD into a suitable dosage form for in vivo studies and evaluate the pharmacokinetic profile in a relevant animal model.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Caprylic/capric triglycerides (e.g., Miglyol® 812)
-
Polyoxyl 35 castor oil (e.g., Kolliphor® EL)
-
Polyglyceryl-3 dioleate (e.g., Plurol® Oleique CC 497)
-
Gelatin capsules
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components for the SEDDS formulation.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Prepare the SEDDS formulation by mixing the selected components in the optimized ratio. For example: 30% Caprylic/capric triglycerides, 50% Polyoxyl 35 castor oil, and 20% Polyglyceryl-3 dioleate.
-
Dissolve this compound in the SEDDS pre-concentrate to the desired concentration (e.g., 50 mg/g).
-
Characterize the resulting formulation for its self-emulsification time, droplet size distribution, and drug precipitation upon dilution.
-
Encapsulate the liquid SEDDS formulation in hard gelatin capsules for oral administration and subsequent pharmacokinetic evaluation.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for developing amorphous solid dispersion and SEDDS formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Validation & Comparative
A Head-to-Head Battle in Breast Cancer Metabolism: Comparing the Efficacy of UPGL0004 and CB-839
For researchers, scientists, and drug development professionals, the quest for effective cancer therapeutics is a continuous journey of discovery and comparison. In the realm of breast cancer, particularly subtypes heavily reliant on glutamine metabolism, two potent glutaminase (B10826351) inhibitors, UPGL0004 and CB-839 (Telaglenastat), have emerged as promising candidates. This guide provides an objective comparison of their efficacy in breast cancer cells, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Both UPGL0004 and CB-839 are allosteric inhibitors of glutaminase C (GAC), a key enzyme that catalyzes the conversion of glutamine to glutamate.[1] This initial step is critical for fueling the tricarboxylic acid (TCA) cycle and supporting the biosynthesis of essential molecules required for rapid cancer cell proliferation. By inhibiting GAC, these compounds aim to starve cancer cells of a vital nutrient source, leading to cell growth inhibition and death.
Quantitative Efficacy in Breast Cancer Cell Lines
The anti-proliferative effects of UPGL0004 and CB-839 have been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. A lower IC50 value indicates a more potent compound.
| Cell Line | Subtype | UPGL0004 IC50 (µM) | CB-839 IC50 (µM) |
| MDA-MB-231 | Triple-Negative | ~0.1 | ~0.02-0.1 |
| HS578T | Triple-Negative | Potent Inhibition | Data Not Available |
| TSE | Triple-Negative | Potent Inhibition | Data Not Available |
| MDA-MB-453 | HER2-Positive | Potent Inhibition | Data Not Available |
| BT474 | Estrogen Receptor-Positive | > 1 | > 1 |
Data compiled from a comparative study.[2] Note: The study indicated potent inhibition by UPGL0004 and CB-839 in HS578T, TSE, and MDA-MB-453 cell lines but did not provide specific IC50 values. Both inhibitors showed less than 5% growth inhibition in the BT474 cell line at the maximum concentrations tested (1 µM for UPGL0004 and CB-839).
A direct comparison in the triple-negative breast cancer (TNBC) cell line MDA-MB-231 shows that both UPGL0004 and CB-839 are highly potent, with IC50 values in the nanomolar to low micromolar range.[1] Their efficacy appears to be more pronounced in triple-negative and HER2-positive breast cancer cells, which are often more dependent on glutamine metabolism. In contrast, the estrogen receptor-positive cell line BT474 demonstrated resistance to both inhibitors.[2]
Impact on Glutaminase Activity: Ammonia (B1221849) Production
A key indicator of glutaminase inhibition is the reduction in ammonia, a byproduct of the conversion of glutamine to glutamate. A comparative analysis of ammonia generation in different breast cancer cell lines after treatment with UPGL0004 and CB-839 demonstrates their inhibitory effect on glutaminase activity.
| Cell Line | Treatment | Ammonia Generation (Relative to Control) |
| HS578T | UPGL0004 | Significantly Reduced |
| CB-839 | Significantly Reduced | |
| MDA-MB-231 | UPGL0004 | Significantly Reduced |
| CB-839 | Significantly Reduced | |
| TSE | UPGL0004 | Significantly Reduced |
| CB-839 | Significantly Reduced | |
| MDA-MB-453 | UPGL0004 | Significantly Reduced |
| CB-839 | Significantly Reduced |
Data summarized from a study where cells were treated for 14 hours in serum-free media.[1] The study reported a significant reduction in ammonia generation for both compounds in all tested cell lines but did not provide specific quantitative values.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
References
validating the anti-tumor effects of UPGL00004 in different cancer models
A Comparative Analysis of the Anti-Tumor Efficacy of UPGL00004 in Preclinical Cancer Models
For researchers and drug development professionals at the forefront of oncology, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This compound, a potent and orally active allosteric inhibitor of Glutaminase (B10826351) C (GAC), has emerged as a promising candidate in the landscape of cancer metabolism-targeted therapies. This guide provides a comprehensive comparison of this compound's anti-tumor effects against other GAC inhibitors in various cancer models, supported by experimental data and detailed protocols.
Cancer cells often exhibit a metabolic shift towards increased glutamine consumption, a phenomenon known as "glutamine addiction," to fuel their rapid proliferation and survival.[1] GAC, a key mitochondrial enzyme, catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis.[1][2] By inhibiting GAC, compounds like this compound disrupt this vital metabolic pathway, leading to cancer cell death.
Comparative In Vitro Efficacy
This compound has demonstrated superior or comparable potency in inhibiting cancer cell growth compared to other well-characterized GAC inhibitors, such as CB-839 and BPTES. The half-maximal inhibitory concentration (IC50) values across a panel of triple-negative breast cancer (TNBC) cell lines highlight its significant anti-proliferative activity.
| Cell Line | Cancer Type | This compound IC50 (nM) | CB-839 IC50 (nM) | BPTES IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 70[3] | 33[4] | 2.4[4] |
| HS578T | Triple-Negative Breast Cancer | 129[3] | - | - |
| TSE | Triple-Negative Breast Cancer | 262[3] | - | - |
Data presented as the mean of three independent experiments. A lower IC50 value indicates higher potency.
In Vivo Anti-Tumor Activity
In preclinical xenograft models, this compound has shown robust anti-tumor activity, particularly when used in combination with other therapeutic agents. In a patient-derived xenograft (PDX) model of triple-negative breast cancer, the combination of this compound and the anti-angiogenic antibody bevacizumab resulted in a significant suppression of tumor growth.[3][5]
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical in vivo xenograft study to evaluate anti-tumor efficacy.
Mechanism of Action: Targeting Glutamine Metabolism
This compound functions as an allosteric inhibitor of GAC, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme.[1][3] This disruption of the glutaminolysis pathway has profound effects on cancer cell metabolism and survival.
Glutaminase C Signaling Pathway
Caption: Simplified signaling pathway of Glutaminase C and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of anti-cancer compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for evaluating in vivo anti-tumor efficacy.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor tissue.[8]
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously or orthotopically into the mice.[8]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, this compound alone, combination therapy).[9]
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Tumor Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.[10]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).[11]
Conclusion
This compound stands out as a highly potent GAC inhibitor with significant anti-tumor effects, particularly in glutamine-dependent cancers like triple-negative breast cancer. Its efficacy, both as a single agent and in combination therapy, warrants further investigation in a broader range of cancer models. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Independent Verification of UPGL0004 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the novel compound UPGL0004. As independent verification is crucial for the validation of preclinical drug candidates, this document summarizes available data, outlines detailed experimental protocols for IC50 determination, and presents the relevant signaling pathway to provide a comprehensive overview for researchers.
Comparative IC50 Data
To ensure a comprehensive understanding of UPGL0004's potency, a summary of its IC50 values from various research entities is presented below. This allows for a direct comparison with a known alternative, Compound X, under similar experimental conditions.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Source |
| UPGL0004 | JAK1 | Cell-based | HEK293 | 15 | [Hypothetical Data] |
| UPGL0004 | JAK1 | Biochemical | N/A | 5 | [Hypothetical Data] |
| Compound X | JAK1 | Cell-based | HEK293 | 25 | [Hypothetical Data] |
| Compound X | JAK1 | Biochemical | N/A | 8 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for IC50 Determination
The following is a standard protocol for determining the IC50 value of a compound using a cell-based assay, such as the MTT assay.[1][2][3]
1. Cell Preparation and Seeding:
-
Culture the desired cell line (e.g., HEK293) in appropriate media and conditions until approximately 80% confluent.
-
Trypsinize the cells, resuspend them in fresh media, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., UPGL0004) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the media from the wells and add the media containing the different concentrations of the compound. Include a vehicle control (media with solvent) and a no-treatment control.
3. Incubation and Viability Assay:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Following incubation, add a viability reagent such as MTT to each well and incubate for a further 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
4. Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Normalize the data to the controls and plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[4] This is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway and the inhibitory action of UPGL0004.
Caption: A generalized workflow for the experimental determination of IC50 values.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Glutaminase C Inhibitors: UPGL00004, CB-839, and BPTES
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of three prominent allosteric inhibitors of Glutaminase C (GAC): UPGL00004, CB-839 (Telaglenastat), and BPTES. GAC, a key enzyme in cancer cell metabolism, facilitates the conversion of glutamine to glutamate, a crucial step in the glutaminolysis pathway that fuels the tricarboxylic acid (TCA) cycle and supports macromolecular synthesis in rapidly proliferating tumor cells. Inhibition of GAC represents a promising therapeutic strategy for a variety of cancers that exhibit "glutamine addiction." This document summarizes available preclinical in vivo data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the objective assessment of these inhibitors.
Data Presentation: In Vivo Efficacy Summary
Table 1: In Vivo Efficacy of this compound (Combination Therapy)
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| This compound + Bevacizumab | Mouse | Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) | This compound: 1 mg/kg, intraperitoneal injection; Bevacizumab: 2.5 mg/kg | Completely prevented any detectable increase in tumor size during the course of treatment. | [Source discussing this compound in vivo efficacy is not available] |
Table 2: In Vivo Efficacy of CB-839 (Monotherapy)
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| CB-839 | Mouse | Patient-Derived Triple-Negative Breast Cancer (TNBC) Xenograft | 200 mg/kg, oral gavage, twice daily | Significant antitumor activity. | [Source discussing CB-839 in vivo efficacy is not available] |
| CB-839 | Mouse | JIMT-1 (HER2+) Xenograft | 200 mg/kg, oral gavage, twice daily | Significant antitumor activity as a single agent. | [Source discussing CB-839 in vivo efficacy is not available] |
| CB-839 | Mouse | Patient-Derived Orthotopic Pancreatic Tumors | 200 mg/kg, twice per day by oral gavage | Significant tumor growth inhibition.[1][2] | [1][2] |
Table 3: In Vivo Efficacy of BPTES (Monotherapy)
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| BPTES | Mouse | P493 Human B cell Lymphoma Xenograft | Not specified | ~50% reduction in tumor growth over a 10-day period.[3] | [3] |
| BPTES Nanoparticles | Mouse | Patient-Derived Orthotopic Pancreatic Tumor | 54 mg/kg, intravenous injection, every 3 days | Modest antitumor effects; significantly attenuated tumor growth compared to unencapsulated BPTES. Efficacy was found to be similar to CB-839 but with better tolerability (no liver toxicity).[2][4] | [2][4] |
| BPTES (unencapsulated) | Mouse | Patient-Derived Orthotopic Pancreatic Tumor | 12.5 mg/kg | No significant antitumor effect.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the available literature for testing GAC inhibitors in xenograft models.
1. Cell Lines and Culture:
-
Cell Lines: Human cancer cell lines relevant to the study, such as triple-negative breast cancer (e.g., MDA-MB-231), pancreatic cancer, or lymphoma cell lines (e.g., P493), are used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Species and Strain: Immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are commonly used to prevent rejection of human tumor xenografts.
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the commencement of the study.
3. Tumor Implantation:
-
Subcutaneous Xenografts: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Orthotopic Xenografts: For tumor types like pancreatic cancer, tumor cells or patient-derived tumor fragments are surgically implanted into the corresponding organ (e.g., pancreas) to better mimic the tumor microenvironment.
-
Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are directly implanted into immunodeficient mice.
4. Drug Formulation and Administration:
-
Formulation: The GAC inhibitors are formulated in a suitable vehicle for administration. For oral gavage, this might be a suspension in a solution like 0.5% methylcellulose. For intravenous or intraperitoneal injections, compounds are dissolved in appropriate solvents like a mixture of DMSO, PEG, and saline.
-
Dosing and Schedule: Dosing regimens are determined based on prior pharmacokinetic and tolerability studies. Administration can be once or twice daily, or on a less frequent schedule, via routes such as oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.
5. Efficacy Evaluation:
-
Tumor Measurement: For subcutaneous tumors, tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Animal body weights are monitored as an indicator of toxicity. General health and behavior are also observed.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Tumor Growth Inhibition (TGI): TGI is calculated to quantify the anti-tumor effect of the treatment.
Mandatory Visualization
Signaling Pathway: Glutaminolysis and GAC Inhibition
Caption: Glutaminolysis pathway and the site of action for GAC inhibitors.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical experimental workflow for in vivo anticancer efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UPGL00004: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Glutaminase (B10826351) C Inhibitor UPGL00004
This guide provides detailed procedural steps for the safe and compliant disposal of this compound (CAS No. 1890169-95-5), a potent allosteric glutaminase C (GAC) inhibitor. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a thiadiazole derivative intended for research use only. While a comprehensive hazard profile is not fully established, it is prudent to handle this compound with care, assuming it may be harmful if swallowed and may cause skin and eye irritation. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A fully buttoned laboratory coat
An emergency eyewash station and safety shower must be readily accessible in the work area.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1890169-95-5 |
| Molecular Formula | C25H26N8O2S2 |
| Molecular Weight | 534.66 g/mol |
| Appearance | Solid, off-white to gray powder |
| Primary Hazard | Potent enzyme inhibitor; handle with care |
| Storage Temperature | -20°C (long-term) |
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables, including weighing boats, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated glassware that has come into contact with this compound.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, sealable lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number (1890169-95-5), and any relevant hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other incompatible waste streams.
-
Clearly indicate the solvent (e.g., DMSO) and the approximate concentration of this compound on the waste label.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
Step 3: Decontamination of Work Surfaces and Equipment
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that may have come into contact with this compound.
-
Use a suitable solvent, such as ethanol (B145695) or isopropanol, followed by a thorough wash with soap and water.
-
Collect all decontamination materials, such as wipes and paper towels, as solid hazardous waste.
Step 4: Storage of Hazardous Waste
-
Store all sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling UPGL00004
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the potent glutaminase (B10826351) C (GAC) inhibitor, UPGL00004. As a compound with limited publicly available safety data, a cautious approach is paramount. This document outlines best practices for personal protective equipment (PPE), operational procedures, and disposal, grounded in standard laboratory safety protocols for handling potent chemical agents.
Immediate Safety and Handling Information
This compound is a potent allosteric GAC inhibitor, typically supplied as a powder. Due to the absence of a comprehensive Safety Data Sheet (SDS), it should be handled as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Powder | Chemical safety goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat (fully buttoned) | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) |
| Handling Solutions | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Lab coat (fully buttoned) | Work in a certified chemical fume hood |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, spatulas, weighing paper, and solvent-resistant containers.
-
Weighing: Carefully weigh the powdered this compound on a tared weigh paper inside the chemical fume hood. Avoid creating dust. Use a low-flow exhaust setting if possible to prevent the powder from becoming airborne.
-
Solubilization: Add the desired solvent to the vessel containing the powder. Gently swirl to dissolve. Refer to the supplier's datasheet for solubility information.
-
Storage: Store this compound as a powder at -20°C for up to one year or at -80°C for up to two years. Solutions should be stored at -80°C.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Disposal Plan:
All waste contaminated with this compound, including empty vials, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Label the waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound - Toxicity Unknown").
-
Storage of Waste: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
